molecular formula C12H9ClN4O B11858565 1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 5334-46-3

1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B11858565
CAS No.: 5334-46-3
M. Wt: 260.68 g/mol
InChI Key: WXYDGQOTNPMHCC-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidine derivative characterized by a fused bicyclic heteroaromatic core. Its structure includes a 2-chlorophenyl group at position 1 and a methyl group at position 5. Pyrazolo[3,4-d]pyrimidines are purine analogs with reported pharmacological activities, including kinase inhibition and antitumor properties .

Properties

CAS No.

5334-46-3

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

1-(2-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H9ClN4O/c1-7-15-11-8(12(18)16-7)6-14-17(11)10-5-3-2-4-9(10)13/h2-6H,1H3,(H,15,16,18)

InChI Key

WXYDGQOTNPMHCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1

Origin of Product

United States

Preparation Methods

Procedure:

  • Intermediate Synthesis :

    • 5-Amino-1-(2-chlorophenyl)pyrazole-4-carboxamide is synthesized via condensation of 2-chlorophenylhydrazine hydrochloride with ethyl ethoxymethylenec cyanoacetate, followed by hydrolysis.

  • Cyclization :

    • Heating 3 in formamide at 120°C for 48 hours yields the pyrazolo[3,4-d]pyrimidin-4-one scaffold.

    • Yield : 88–89%.

Characterization:

  • 1H NMR (400 MHz, DMSO-d6): δ 12.42 (s, 1H, NH), 8.34 (s, 1H, pyrazole-CH), 8.09 (s, 1H, pyrimidine-CH), 7.35–7.74 (m, 4H, Ar-H).

  • Melting Point : 197–198°C.

One-Pot Synthesis Using POCl3 Catalysis

A streamlined one-pot method employs phosphorus oxychloride (POCl3) as both a chlorinating agent and cyclization catalyst.

Procedure:

  • Reaction Setup :

    • 5-Amino-1-(2-chlorophenyl)pyrazole-4-carbonitrile (2 ) is heated with a lower aliphatic acid (e.g., acetic acid) and POCl3 (0.2 mL) under reflux.

  • Cyclization :

    • POCl3 facilitates intramolecular condensation, forming the pyrimidinone ring.

    • Yield : 85–90%.

Optimization Notes:

  • Excess POCl3 (>0.5 mL) reduces yield due to side reactions.

  • Advantage : Eliminates multi-step isolation of intermediates.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Procedure:

  • Reactants :

    • 5-Methyl-2-(2-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, urea, and p-chlorobenzaldehyde in glycerol.

  • Conditions :

    • Irradiated at 150°C for 20–40 minutes using p-toluenesulfonic acid (p-TSA) as a catalyst.

    • Yield : 91%.

Characterization:

  • IR (KBr): 3424 cm⁻¹ (N-H), 1600 cm⁻¹ (C=O).

  • Chromatographic Purity : >98% by HPLC.

Chlorination-Alkylation Sequential Approach

This method involves chlorination of a pyrazolooxazine precursor followed by alkylation.

Procedure:

  • Chlorination :

    • 6-Methyl-1-(2-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 ) is treated with POCl3 and PCl5 to form 4,6-dichloro derivative 2 .

  • Alkylation :

    • 2 reacts with methyl iodide in DMF/NaHCO3 to introduce the 6-methyl group.

    • Yield : 78–84%.

Key Data:

  • Mass Spec (ESI): m/z 261.05 [M+H]+.

  • Reaction Time : 5 hours at 70°C.

Hydrazine-Mediated Ring Closure

Hydrazine hydrate facilitates cyclization of thiosemicarbazide intermediates.

Procedure:

  • Intermediate Formation :

    • 5-Amino-1-(2-chlorophenyl)pyrazole-4-thiocarboxamide is synthesized using CS2 in pyridine.

  • Cyclization :

    • Refluxing with hydrazine hydrate in ethanol forms the pyrazolopyrimidine core.

    • Yield : 68–72%.

Challenges:

  • Requires rigorous purification to remove sulfur byproducts.

Comparative Analysis of Methods

Method Conditions Yield Purity Key Advantage
Cyclization in Formamide120°C, 48 h88%>95%High reproducibility
POCl3 CatalysisReflux, 2 h90%98%One-pot, scalable
Microwave-Assisted150°C, 30 min91%98%Rapid synthesis
Chlorination-Alkylation70°C, 5 h84%97%Functional group tolerance
Hydrazine CyclizationReflux, 6 h72%93%Applicable to thiocarbonyl derivatives

Structural Confirmation and Analytical Data

  • X-Ray Crystallography : Single-crystal analysis confirms planar pyrazolopyrimidine core with dihedral angles <5° between aromatic rings.

  • 13C NMR : Distinct signals at δ 163.71–173.64 ppm (C=O) and δ 150–160 ppm (pyrimidine-C).

  • Elemental Analysis : Calculated N%: 22.71; Found: 22.78 .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the pyrazolopyrimidine ring .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities. The following sections outline specific applications derived from these activities.

Anticancer Activity

1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its cytotoxic effects across various cancer cell lines:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These results suggest that this compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .

Anti-inflammatory Properties

Preliminary studies indicate that this compound may possess anti-inflammatory effects by modulating signaling pathways related to inflammation. Specifically, it could inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases .

Antimicrobial Activity

Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against various bacterial strains. This suggests potential applications in developing antimicrobial agents that can combat resistant bacterial infections .

Mechanistic Insights

The compound's mechanism of action primarily involves its interaction with various biological targets:

  • Protein Kinase Inhibition : Compounds like 1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle and are implicated in cancer progression .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • In Vitro Studies : Research has shown that treatment with this compound leads to significant apoptosis in cancer cell lines through the modulation of cell cycle regulators .
  • Comparative Studies : Similar compounds within the pyrazolo[3,4-d]pyrimidine class have been compared for their anticancer properties, highlighting the structural diversity and biological potency of derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, blocking its activity and preventing the phosphorylation of downstream targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is highly versatile, with modifications at positions 1, 6, and 7 influencing biological activity and physicochemical properties. Key comparisons include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
Target Compound 1-(2-Chlorophenyl), 6-methyl ~246.66* 1,2-dihydro core; potential kinase inhibition
1-(2-Chlorophenyl)-1,5-dihydro derivative 1-(2-Chlorophenyl) 246.66 1,5-dihydro core; similar scaffold with differing hydrogenation positions
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl) 6-tert-butyl, 1-(4-fluoro-2-hydroxyphenyl) N/A Enhanced steric bulk; fluorophenyl group may improve bioavailability
1-(3-Bromophenyl)-6-methyl derivative 1-(3-Bromophenyl), 6-methyl 305.14 Bromine substitution; potential for halogen bonding in target interactions
Trifluoro-methylpropyl derivative (PDB BYE) 6-[(2S)-3,3,3-trifluoro-2-methylpropyl] 356.73 Fluorinated alkyl chain; chiral center enhances target selectivity

*Estimated based on analogs in .

Key Observations :

  • Dihydro Variations : The 1,2-dihydro configuration (target compound) vs. 1,5-dihydro () alters electron distribution in the aromatic core, affecting reactivity and binding to enzymes like CK2 or Src kinases .
  • Fluorinated Derivatives : Compounds with trifluoromethyl groups (e.g., PDB BYE) exhibit higher molecular weights and enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Activity Trends :

  • Halogen Effects : Chloro and bromo substituents (e.g., target compound, ) may engage in halogen bonding with kinase ATP-binding pockets, mimicking purine interactions .
  • Methyl vs. Bulkier Groups : The 6-methyl group in the target compound balances steric effects and solubility, whereas bulkier groups (e.g., tert-butyl in ) may hinder binding but improve pharmacokinetics.

Biological Activity

1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of 1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is C₁₂H₉ClN₄O, with a molar mass of 260.68 g/mol. The compound features a fused bicyclic structure that integrates pyrazole and pyrimidine rings, contributing to its biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : The compound has shown inhibitory effects on various kinases such as Src and Abl, which are crucial in cancer cell proliferation and survival. In studies involving xenograft models, it demonstrated a reduction in tumor volume by over 50% in specific cancer cell lines .
  • Cell Viability : In vitro studies have reported that 1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one significantly affects cell viability and enhances sensitivity to radiation therapy in cancer cells .

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of phosphodiesterase (PDE) enzymes. PDE inhibitors are vital in treating various conditions including erectile dysfunction and pulmonary hypertension. The structure–activity relationship (SAR) studies suggest that modifications to the core structure can enhance its inhibitory potency against PDE enzymes .

Anti-inflammatory Effects

Some derivatives of pyrazolo[3,4-d]pyrimidines have exhibited anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This activity is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

StudyFindings
Xenograft Model Demonstrated significant tumor reduction in mice inoculated with cancer cells using this compound as a treatment .
Kinase Inhibition Assay Showed effective inhibition of Src kinase with increased activity compared to lead compounds .
COX Inhibition Reported IC50 values comparable to standard NSAIDs, indicating potential for anti-inflammatory applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core. A common approach includes:

Core Formation : Condensation of substituted pyrazole precursors with chlorinated pyrimidine intermediates under reflux conditions (e.g., using acetic acid or DMF as solvents) .

Functionalization : Introduction of the 2-chlorophenyl group via nucleophilic substitution or coupling reactions. For example, reacting with 2-chlorobenzyl halides in the presence of a base like K₂CO₃ .

Methylation : Selective methylation at the 6-position using methyl iodide or dimethyl sulfate, often requiring controlled temperature (0–25°C) to avoid over-alkylation .
Critical Note : Optimize reaction stoichiometry and solvent polarity to minimize byproducts like N-alkylated impurities .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Answer:
A combination of techniques is required:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing between 2-chlorophenyl and methyl group positions) .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., 1,2-dihydro vs. 1,5-dihydro configurations) .
  • HPLC-MS : Quantify purity (>95% threshold for pharmacological studies) and detect trace impurities .
    Methodological Tip : Use deuterated DMSO for NMR to enhance solubility and signal resolution for aromatic protons .

Advanced: How can structural modifications improve the compound’s pharmacological activity?

Answer:
Focus on structure-activity relationship (SAR) optimization:

Substitution at the 2-Chlorophenyl Group : Replace chlorine with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to kinase targets .

Heterocycle Expansion : Introduce fused rings (e.g., piperazine or pyrido moieties) to improve metabolic stability .

Methyl Group Positioning : Evaluate steric effects by comparing 6-methyl vs. 7-methyl analogs on target selectivity .
Data-Driven Strategy : Use in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) to prioritize modifications .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Address discrepancies through:

Experimental Replication : Standardize cell lines (e.g., use authenticated HepG2 or MCF-7 cells) and assay conditions (pH, temperature) .

Sample Integrity Checks : Monitor compound degradation via LC-MS during long-term storage; use -20°C under argon to prevent oxidation .

Statistical Validation : Apply ANOVA or t-tests to compare datasets, accounting for batch-to-batch variability in synthesis .
Case Study : Inconsistent IC₅₀ values may arise from differences in DMSO stock concentrations—calibrate using UV-vis spectroscopy .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HCl during synthesis) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or CDK2), prioritizing residues with hydrogen-bonding potential (e.g., Asp86 in CDK2) .

MD Simulations : Assess binding stability over 100-ns trajectories; analyze RMSD values to identify conformational shifts .

QSAR Models : Corporate electronic descriptors (e.g., logP, HOMO-LUMO gaps) to predict bioavailability .
Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays .

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